Predicted logP and Hydrogen‑Bonding Profile vs. N‑Phenyl Analog
The target compound displays a predicted ACD/LogP of 2.42, compared with a predicted LogP of ~3.2 for the N‑phenylpropanamide analog (3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide), a ~0.8 log unit reduction conferred by the 3‑methoxypropyl chain . Simultaneously, the target compound possesses one hydrogen‑bond donor and six hydrogen‑bond acceptors, versus one donor and five acceptors for the N‑phenyl analog .
| Evidence Dimension | Predicted logP (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | ACD/LogP = 2.42 |
| Comparator Or Baseline | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide (predicted LogP ~3.2) |
| Quantified Difference | Δ logP ≈ –0.8 |
| Conditions | ACD/Labs Percepta PhysChem Module v14.0 predictions |
Why This Matters
A logP shift of 0.8 units can significantly alter membrane permeability and off‑target binding risk, making the target compound potentially more suitable for CNS or polar binding‑site applications than its more lipophilic N‑phenyl congener.
